4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine , also known by its chemical formula C9H12ClN3O , is a heterocyclic compound. It belongs to the class of morpholine derivatives and contains a pyrimidine ring with a chlorine substitution at position 2 and a methyl group at position 6. The morpholine moiety is attached to the pyrimidine ring, resulting in a unique structure.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with morpholine . The chlorination occurs at the 2-position of the pyrimidine ring, followed by morpholine substitution. The overall synthetic route ensures the formation of the desired product.
Molecular Structure Analysis
The molecular structure of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine consists of the following components:
- Pyrimidine Ring : A six-membered heterocyclic ring containing nitrogen atoms.
- Chlorine Atom : Substituted at position 2 of the pyrimidine ring.
- Methyl Group : Attached to position 6 of the pyrimidine ring.
- Morpholine Ring : A six-membered ring containing an oxygen atom and a nitrogen atom.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Nucleophilic Substitution : The morpholine nitrogen can act as a nucleophile, leading to substitution reactions.
- Base-Catalyzed Hydrolysis : The morpholine ring can undergo hydrolysis under basic conditions.
- Metal Complexation : The chlorine atom allows for coordination with metal ions.
Physical And Chemical Properties Analysis
- Melting Point : The compound melts in the range of 101°C to 103°C .
- Solubility : It is likely soluble in polar solvents due to the presence of the morpholine ring.
- Appearance : It exists as a solid .
- Molecular Weight : Approximately 213.67 g/mol .
Safety And Hazards
- Hazard Statements : The compound may cause skin and eye irritation (H315, H319). It is harmful if swallowed (H302) or inhaled (H332). Handle with care.
- Precautionary Measures : Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Future Directions
Future research could explore the following aspects:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Derivatives : Synthesize and study derivatives for enhanced properties.
- Environmental Impact : Assess its environmental fate and toxicity.
properties
IUPAC Name |
4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKILHXUIAXOMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390094 | |
Record name | 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine | |
CAS RN |
52026-43-4 | |
Record name | 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.